
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyanoethyl group, and an acetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, to introduce the propan-2-yl group.
Amidation: The resulting intermediate is reacted with 2-cyanoethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学研究应用
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, or covalent bonds with these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 2-((1-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2-cyanoethyl)acetamide
- 2-((1-(1h-Pyrazol-1-yl)methyl)amino)-N-(2-cyanoethyl)acetamide
- 2-((1-(1h-Pyrazol-1-yl)butan-2-yl)amino)-N-(2-cyanoethyl)acetamide
Uniqueness
The uniqueness of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
属性
分子式 |
C11H17N5O |
|---|---|
分子量 |
235.29 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide |
InChI |
InChI=1S/C11H17N5O/c1-10(9-16-7-3-6-15-16)14-8-11(17)13-5-2-4-12/h3,6-7,10,14H,2,5,8-9H2,1H3,(H,13,17) |
InChI 键 |
NGORGGAZEKRBQD-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CC=N1)NCC(=O)NCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


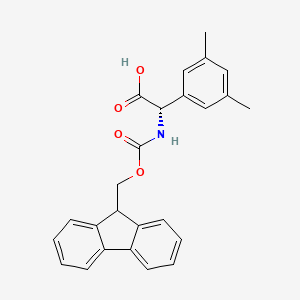
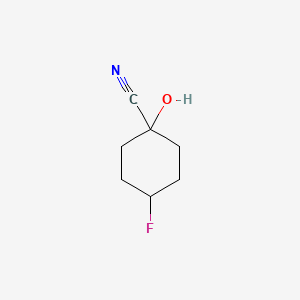
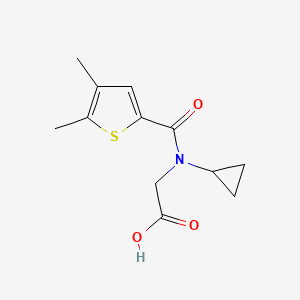
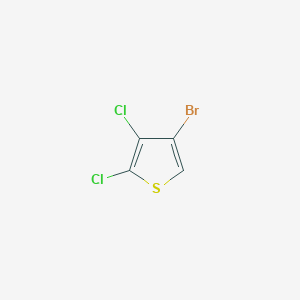



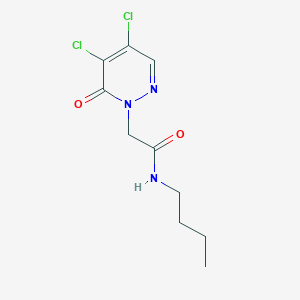

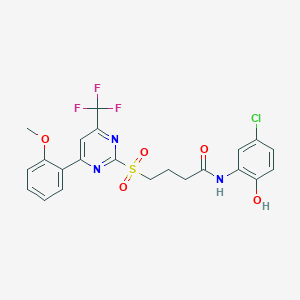
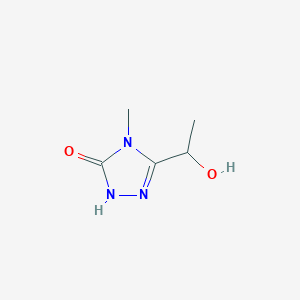
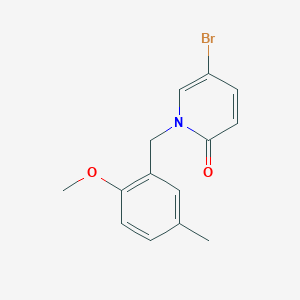
![2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14902629.png)

